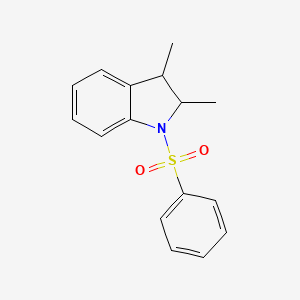

2,3-Dimethyl-1-(phenylsulfonyl)indoline

Description

Structure

3D Structure

Properties

CAS No. |

94460-78-3 |

|---|---|

Molecular Formula |

C16H17NO2S |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2,3-dimethyl-2,3-dihydroindole |

InChI |

InChI=1S/C16H17NO2S/c1-12-13(2)17(16-11-7-6-10-15(12)16)20(18,19)14-8-4-3-5-9-14/h3-13H,1-2H3 |

InChI Key |

AVYMMPQENKSLPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 1 Phenylsulfonyl Indoline and Analogues

Direct Synthesis Approaches

Direct synthesis approaches often involve the modification of a pre-existing indole (B1671886) or indoline (B122111) skeleton. These methods are valuable for their straightforward nature, typically involving the sequential introduction of substituents onto the heterocyclic ring.

Nucleophilic Interception Strategies at C-2 and C-3 Positions

The C-2 and C-3 positions of the indole nucleus, particularly when activated by an N-phenylsulfonyl group, are amenable to deprotonation and subsequent reaction with electrophiles. This reactivity forms the basis for the controlled introduction of substituents.

A common strategy for the synthesis of 2,3-dimethyl-1-(phenylsulfonyl)indole, a precursor to the target indoline, involves a sequential alkylation process. The N-phenylsulfonyl group plays a crucial role in this methodology by acidifying the protons at the C-2 and C-3 positions, facilitating their removal by a strong base.

The synthesis typically commences with 1-(phenylsulfonyl)indole (B187392). The C-3 position is generally more susceptible to initial deprotonation and alkylation. Treatment of 1-(phenylsulfonyl)indole with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with methyl iodide, selectively installs a methyl group at the C-3 position to yield 3-methyl-1-(phenylsulfonyl)indole.

Subsequent introduction of a methyl group at the C-2 position requires a second deprotonation. This step is more challenging due to the increased steric hindrance and altered electronics of the 3-methylated intermediate. However, the use of a strong base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) (sec-BuLi) can effectively deprotonate the C-2 position, generating a C-2 anion. This nucleophilic species is then trapped with a second equivalent of methyl iodide to afford the desired 2,3-dimethyl-1-(phenylsulfonyl)indole. The final step to obtain 2,3-dimethyl-1-(phenylsulfonyl)indoline involves the reduction of the indole double bond, which can be achieved through various methods such as catalytic hydrogenation.

Table 1: Reaction Conditions for Sequential Alkylation of 1-(Phenylsulfonyl)indole

| Step | Reactant | Reagents | Product |

| 1. C-3 Methylation | 1-(Phenylsulfonyl)indole | 1. n-BuLi, THF2. Methyl Iodide | 3-Methyl-1-(phenylsulfonyl)indole |

| 2. C-2 Methylation | 3-Methyl-1-(phenylsulfonyl)indole | 1. LDA or sec-BuLi, THF2. Methyl Iodide | 2,3-Dimethyl-1-(phenylsulfonyl)indole |

| 3. Reduction | 2,3-Dimethyl-1-(phenylsulfonyl)indole | H₂, Pd/C or NaBH₃, TFA | This compound |

Side-Chain Bromination of Alkyl-Substituted N-Phenylsulfonylindoles

Side-chain bromination provides a route to functionalized indolines that can serve as precursors for further synthetic transformations. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a classic method for the selective bromination of allylic and benzylic C-H bonds. thermofisher.comchem-station.comwikipedia.org This methodology can be applied to alkyl-substituted N-phenylsulfonylindolines.

For a substrate such as this compound, the methyl groups at the C-2 and C-3 positions are analogous to benzylic positions due to their proximity to the aromatic ring system. Under free-radical conditions, typically initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN), NBS serves as a source of bromine radicals. organic-chemistry.orgmychemblog.com These radicals can abstract a hydrogen atom from one of the methyl groups, leading to the formation of a resonance-stabilized radical intermediate. Subsequent reaction with a bromine source, generated in situ from NBS, yields the brominated product. organic-chemistry.org

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize ionic side reactions. The choice of initiator and reaction conditions can influence the selectivity and yield of the bromination. wikipedia.org This method allows for the introduction of a bromine atom onto one of the methyl groups, creating a handle for further functionalization, such as nucleophilic substitution or elimination reactions.

Stereoselective Synthesis of 2,3-Disubstituted Indolines

The development of stereoselective methods for the synthesis of 2,3-disubstituted indolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. These strategies typically involve the construction of the indoline ring in a manner that controls the relative and absolute configuration of the newly formed stereocenters.

Intramolecular Alkyne Iminium Ion Cyclization Protocols

Intramolecular alkyne iminium ion cyclization has emerged as a powerful tool for the stereoselective synthesis of 2,3-disubstituted indolines. This methodology allows for the construction of the indoline core with a high degree of diastereoselectivity, often favoring the formation of the trans isomer.

The general strategy involves the generation of an iminium ion from a suitably substituted precursor containing an alkyne moiety. This is typically achieved by treating a vinylogous carbamate, derived from an o-alkynyl aniline (B41778), with a Brønsted or Lewis acid. The resulting iminium ion then undergoes an intramolecular cyclization, where the alkyne acts as the nucleophile, attacking the iminium ion. This cyclization cascade leads to the formation of the five-membered indoline ring.

The stereochemical outcome of the reaction is often controlled by the geometry of the transition state during the cyclization step. The use of specific acid catalysts and reaction conditions can influence the diastereoselectivity of the process. For instance, the reaction of vinylogous carbamates with triflimide (Tf₂NH) has been shown to produce trans-2,3-disubstituted indolines with excellent diastereoselectivity.

Table 2: Examples of Intramolecular Alkyne Iminium Ion Cyclization

| Substrate | Acid Catalyst | Product | Diastereoselectivity (trans:cis) |

| N-Boc-o-(phenylethynyl)aniline derived vinylogous carbamate | Tf₂NH | trans-2-Aryl-3-vinylindoline | >95:5 |

| N-Ts-o-(propynyl)aniline derived vinylogous carbamate | BF₃·OEt₂ | trans-2-Methyl-3-vinylindoline | 90:10 |

Differentiated 2,3-Diamination Strategies for Trans-2,3-Diaminoindolines

The synthesis of trans-2,3-diaminoindolines, which are valuable building blocks in medicinal chemistry, can be achieved through differentiated 2,3-diamination strategies. These methods allow for the introduction of two different amine functionalities at the C-2 and C-3 positions of the indoline ring with high stereocontrol.

One such approach involves a one-pot protocol that utilizes a dual electrophilic indole reagent. This reagent, generated in situ, can react sequentially with two different amine nucleophiles. The stereoselectivity of the process is guided by the reaction conditions and the nature of the amine nucleophiles. This strategy provides a concise route to a variety of previously inaccessible 2,3-diaminoindolines. The synthetic utility of this method has been demonstrated through gram-scale reactions and further transformations of the resulting diaminoindoline products.

The ability to introduce two distinct amine groups in a stereocontrolled manner opens up avenues for the synthesis of diverse libraries of indoline derivatives for biological screening.

Control of Diastereoselectivity in Indoline Ring Formation

The stereoselective synthesis of 2,3-disubstituted indolines, including the cis- and trans-isomers of this compound, is a significant challenge that requires precise control over the ring-forming step. The relative stereochemistry at the C2 and C3 positions profoundly influences the biological activity and physical properties of the molecule. Various strategies have been developed to govern the diastereochemical outcome of indoline synthesis.

One common approach involves the diastereoselective reduction of a pre-formed 2,3-disubstituted indole. This method has been used to efficiently prepare a range of racemic indolines with diverse structural motifs, including C2 and C3 alkyl or aryl substitutions. researchgate.net The choice of reducing agent and reaction conditions is critical in steering the reaction towards the desired diastereomer.

Catalytic methods, particularly those employing transition metals, offer a powerful means of controlling diastereoselectivity. For instance, gold-catalyzed cyclization of alkyne-tethered indoles can produce complex tricyclic indoline structures with high diastereoselectivity, which is often enhanced by conducting the reaction at low temperatures. nih.gov Similarly, palladium-catalyzed Mizoroki–Heck annulations have been developed for the diastereoselective spirocyclization of N-methylallylanilines to form spiroindolines. nih.gov The observed diastereoselectivity in these reactions is often governed by the energy difference between the diastereomeric transition states during the migratory insertion step. nih.gov Computational studies can be employed to rationalize the stereochemical outcome by comparing the energy barriers of competing reaction pathways. nih.gov

Protecting groups can also play a crucial role in directing stereoselectivity. For example, the use of a 2,5-dimethylpyrrole protecting group has been shown to control the diastereoselectivity of an intermolecular Mizoroki–Heck reaction. nih.gov The steric bulk and electronic properties of the N-sulfonyl group, such as the phenylsulfonyl group, can also influence the facial selectivity of reactions, although specific studies detailing its effect on the diastereoselective formation of the 2,3-dimethylindoline (B1593380) core are areas of ongoing research.

Table 1: Examples of Diastereoselective Indoline Synthesis

| Starting Material | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|

| Alkyne-tethered indole | XPhosAuNTf₂ | Tricyclic indoline | High | nih.gov |

| N-methylallylaniline | Pd(t-Bu₃P)₂ | Spiroindoline | anti/syn > 95:5 | nih.gov |

Functionalization of the Indoline Core via N-Phenylsulfonyl Activation

The N-phenylsulfonyl group is not merely a protecting group; it is a potent activating group that modulates the electronic character of the indole ring. It functions as a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but, crucially, activates the heterocyclic portion towards nucleophilic attack and cycloaddition reactions.

Nucleophilic Addition to Electron-Deficient Indole Systems Bearing Phenylsulfonyl Groups

The activation conferred by the N-phenylsulfonyl group renders the C2 and C3 positions of the indole nucleus susceptible to attack by nucleophiles. This is particularly pronounced when additional electron-withdrawing groups are present on the indole core. For instance, 3-nitro-1-(phenylsulfonyl)indole readily undergoes nucleophilic addition with aryl- and hetaryllithium compounds to yield 2-substituted-3-nitroindoles. researchgate.net This reactivity provides a pathway to highly functionalized indolines following subsequent reduction of the nitro group and the indole double bond.

The reaction of N-protected pyrrolyllithium and indolyllithium nucleophiles with 3-nitro-1-(phenylsulfonyl)indole can produce mixtures of both indole and indoline products, demonstrating the nuanced reactivity of these systems. researchgate.net The phenylsulfonyl group facilitates the initial addition and stabilizes the resulting anionic intermediate, guiding the regioselectivity of the attack. This strategy allows for the construction of complex polycyclic systems. researchgate.net

Table 2: Nucleophilic Addition to 3-Nitro-1-(phenylsulfonyl)indole

| Nucleophile | Product Type | Yield | Ref |

|---|---|---|---|

| Thienyllithium | 2-Thienyl-3-nitroindole | Good | researchgate.net |

| N-BOC-pyrrolyllithium | Indole / Indoline Mixture | 31% / 9% | researchgate.net |

1,3-Dipolar Cycloaddition Reactions for Fused Heterocycles

The electron-deficient nature of N-phenylsulfonylated indoles makes them excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. nih.govsemanticscholar.orgijrpc.com These reactions typically involve the in-situ generation of a 1,3-dipole, such as an azomethine ylide or a nitrone, which then reacts with the activated indole double bond. nih.govuobaghdad.edu.iq

A notable example is the catalyst-free 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with 3-nitroindoles, which can be N-phenylsulfonylated, to produce highly functionalized, five-ring-fused tetrahydroisoquinolines that incorporate an indoline scaffold. frontiersin.org These reactions proceed with excellent diastereoselectivity, creating multiple stereogenic centers in a single step. semanticscholar.orgfrontiersin.org The N-phenylsulfonyl group enhances the reactivity of the indole system, enabling the cycloaddition to occur under mild conditions. frontiersin.org

Diels-Alder Reactions with Activated Indole Derivatives

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the formation of six-membered rings. While simple indoles are often poor dienophiles due to their aromaticity and electron-rich nature, the introduction of an electron-withdrawing N-phenylsulfonyl group can activate the C2-C3 double bond, enabling it to participate in [4+2] cycloadditions.

N-sulfonylated indoles can undergo inverse-electron-demand Diels-Alder reactions. For instance, the enantioselective dearomatization of indoles via an inverse-electron-demand Diels-Alder reaction with 2-(2-nitrovinyl)-1,4-benzoquinone has been achieved using a chiral bisoxazoline/zinc catalyst, leading to enantioenriched six-membered researchgate.netpsu.edu-fused indolines. rsc.org

Furthermore, photocatalytic methods using heterogeneous catalysts like platinum-modified titanium dioxide (Pt@TiO₂) under visible light can promote the radical-cation Diels-Alder reaction of indoles with electron-rich dienes. nih.gov This approach leads to the formation of tetrahydrocarbazole cores, which are prevalent in many indole alkaloids. nih.gov The N-activating group is crucial for the success of these transformations, which can be more efficient than homogeneous protocols and allow for catalyst recycling. nih.gov

Transition Metal-Catalyzed Transformations for Indoline Ring Construction

Transition metal catalysis, particularly with palladium, provides a versatile and efficient platform for the synthesis of indoles and indolines from simple precursors, often through C-H activation or cross-coupling strategies. nih.gov

Palladium-Catalyzed Cyclization and Carboamination Reactions

Palladium-catalyzed intramolecular reactions are highly effective for constructing the indoline ring system. One such method is the enantioselective C(sp³)–H activation/cyclization of 2-halo N-alkyl anilides. This approach has been successfully applied to the synthesis of enantioenriched 2-methyl indolines with good enantiomeric excesses (up to 93% ee) using commercially available chiral diphosphine ligands. rsc.orgresearchgate.net The reaction proceeds via the formation of an intramolecular ArPdX species that activates a methyl C-H bond, followed by cyclization.

Palladium-catalyzed carboamination reactions represent another powerful strategy. These reactions can form the heterocyclic ring of substituted indolines by coupling aryl or alkenyl halides with substrates containing both an alkene and an amine. nih.gov While extensively developed for piperazine (B1678402) synthesis, the underlying principles are applicable to indoline formation, allowing for the modular construction of the heterocyclic core with good to excellent levels of diastereoselectivity. nih.gov Furthermore, palladium-catalyzed domino cyclization/carbonylation reactions have been developed to access ester-functionalized azaindolines, demonstrating the broad utility of palladium catalysis in building complex indoline-type structures. rsc.org

Silver-Catalyzed Radical Arylphosphorylation for 3-Phosphonoalkyl Indolines

A significant advancement in the synthesis of indoline derivatives is the silver-catalyzed radical arylphosphorylation of unactivated alkenes. This method provides direct access to 3-phosphonoalkyl indolines through a phosphorylation/cyclization cascade of N-allyl anilines. acs.orgnih.gov The reaction is notable for its operational simplicity, broad substrate scope, and excellent exo selectivity. acs.orgacs.org

In this process, H-phosphonates or H-phosphine oxides serve as the radical precursors, while the unactivated double bond of the N-allyl aniline acts as the radical acceptor. acs.orgnih.gov The silver catalyst facilitates the generation of a phosphonyl radical, which initiates the cascade. This methodology avoids the harsh or toxic conditions often required in other synthetic routes. acs.org The reaction can be effectively scaled up to a gram-scale synthesis without a significant loss of catalytic activity, highlighting its practical utility. acs.org

The general reaction involves treating an N-allylated anilide with a phosphonate, an oxidant like benzoyl peroxide (BPO), a base such as potassium carbonate (K₂CO₃), and a catalytic amount of silver nitrate (B79036) (AgNO₃) in a suitable solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. acs.org

Table 1: Conditions for Silver-Catalyzed Synthesis of 3-Phosphonomethyl Indolines acs.org

| Component | Role | Example Reagent |

| Substrate | N-allyl aniline derivative | N-(2-methylallyl)-N-phenylacetamide |

| Radical Precursor | H-phosphonate | Dimethyl phosphonate |

| Catalyst | Silver salt | Silver Nitrate (AgNO₃) |

| Oxidant | Radical initiator | Benzoyl Peroxide (BPO) |

| Base | Acid scavenger | Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction medium | Acetonitrile (MeCN) |

A plausible mechanism involves the silver-catalyzed oxidative generation of phosphonyl radicals, which then participate in a cascade phosphorylation-arylation sequence to yield a diverse array of 3-phosphonoalkyl indolines. researchgate.net

Heck Reactions in the Synthesis of Phenylsulfonyl-Substituted Indole Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for constructing indole and indoline frameworks. mdpi.comresearchgate.net In the context of phenylsulfonyl-substituted derivatives, this reaction can be employed in an intramolecular fashion to cyclize precursors into the desired heterocyclic core. mdpi.comnih.gov

One strategy involves a cascade process that combines an ortho-amination with an ipso-Heck cyclization. nih.gov For instance, ortho-substituted aryl iodides can react with N-benzoyloxy allylamines in a process facilitated by palladium/norbornene cooperative catalysis. This sequence first installs an allylamine (B125299) moiety at the ortho position of the aryl iodide. Subsequent intramolecular Heck cyclization and isomerization lead to the formation of C3,C4-disubstituted indoles. nih.gov The use of a removable protecting group on the indole nitrogen allows for further functionalization.

Another variation, the Mori-Ban-Heck indole synthesis, involves the palladium-catalyzed intramolecular cyclization of N-allyl-o-haloanilines. researchgate.net This method has proven valuable for preparing a wide range of substituted indoles. The reaction conditions have been refined over time to improve yields and expand the substrate scope. researchgate.net

Rearrangement Reactions Involving Sulfonyl Migrations

Rearrangement reactions that involve the migration of a sulfonyl group are a known, albeit sometimes unexpected, phenomenon in organic synthesis. rsc.org These migrations can occur between various atoms, including nitrogen-to-carbon shifts, and can proceed through either polar or radical mechanisms. rsc.org

A notable example is the light-induced 1,3-sulfonyl migration in the synthesis of 3-sulfonylindoles from ortho-alkynyl-N-sulfonyl anilines. acs.org This reaction proceeds via an initial gold(I)- or silver(I)-catalyzed cyclization to form an N-sulfonyl indole intermediate. Subsequent irradiation with visible light, in the presence of a photoredox catalyst, induces a 1,3-migration of the sulfonyl group from the nitrogen atom to the C3 position of the indole ring. acs.org Mechanistic studies, including radical scavenger experiments, support the involvement of a sulfonyl radical in the migration process. acs.org Such rearrangements offer a pathway to C3-functionalized indoles that are complementary to traditional electrophilic substitution methods.

Preparation of Key Intermediates and Precursors

Synthesis of 2,3-Dilithio-1-(phenylsulfonyl)indole

The generation of 2,3-dilithio-1-(phenylsulfonyl)indole is a key step for introducing substituents at both the C2 and C3 positions of the indole nucleus. tandfonline.comiupac.org This dianion is typically formed through a bis-halogen-lithium exchange from a 2,3-dihalo-1-(phenylsulfonyl)indole precursor. iupac.org

However, the generation and subsequent reaction of 2,3-dilithio-1-(phenylsulfonyl)indole are complicated by a tendency to undergo ring fragmentation. iupac.orgacs.org This ring-opening is driven by the formation of stabilized phenylsulfonamide and phenylacetylide anions, a process facilitated by the strong electron-withdrawing nature of the N-phenylsulfonyl group and the anionic repulsion between the C2 and C3 positions. iupac.org Consequently, trapping this intermediate with electrophiles often leads to low yields of the desired 2,3-disubstituted indoles, with ring-opened byproducts being major products. iupac.org The stability of the dilithiated intermediate can be influenced by the nature of the N-substituent; less electron-withdrawing groups can mitigate the ring fragmentation pathway. iupac.org

Preparation of 1,2-Bis(phenylsulfonyl)-1H-indole

1,2-Bis(phenylsulfonyl)-1H-indole serves as a valuable intermediate, acting as an electron-deficient indole that is susceptible to nucleophilic attack at the C3 position. iupac.orgarkat-usa.org Its synthesis is achieved in a high-yielding, three-step sequence starting from indole. arkat-usa.org

The synthetic pathway is as follows:

N-Phenylsulfonylation : Indole is first protected at the nitrogen atom with a phenylsulfonyl group to yield 1-(phenylsulfonyl)-1H-indole. arkat-usa.org

C2-Thiophenylation : The resulting 1-(phenylsulfonyl)-1H-indole is deprotonated at the C2 position using a strong base like lithium diisopropylamide (LDA). The resulting 2-lithio intermediate is then quenched with diphenyldisulfide to produce 1-phenylsulfonyl-2-(phenylthio)-1H-indole in excellent yield. arkat-usa.org

Oxidation : The sulfide (B99878) is then oxidized to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This final step cleanly provides the target 1,2-bis(phenylsulfonyl)-1H-indole. arkat-usa.org

This intermediate has been used in reactions with organocuprates, where nucleophilic addition at C3 occurs, followed by the loss of one of the phenylsulfonyl groups. iupac.org Intercepting the intermediate C2 anion with an electrophile like methyl iodide allows for the synthesis of 2,3-disubstituted derivatives such as 2,3-dimethyl-1-(phenylsulfonyl)indole. iupac.org

Table 2: Synthesis of 1,2-Bis(phenylsulfonyl)-1H-indole arkat-usa.org

| Step | Starting Material | Reagents | Product |

| 1 | Indole | Benzenesulfonyl chloride, Base | 1-(Phenylsulfonyl)-1H-indole |

| 2 | 1-(Phenylsulfonyl)-1H-indole | 1. LDA; 2. Diphenyldisulfide | 1-Phenylsulfonyl-2-(phenylthio)-1H-indole |

| 3 | 1-Phenylsulfonyl-2-(phenylthio)-1H-indole | m-CPBA | 1,2-Bis(phenylsulfonyl)-1H-indole |

N-Phenylsulfonylation of Indole Substrates

The introduction of a phenylsulfonyl group onto the nitrogen atom of an indole substrate is a fundamental and widely used transformation in indole chemistry. This N-protection serves several purposes: it increases the acidity of the N-H proton, acts as a powerful electron-withdrawing group to modify the indole's reactivity, and can function as a directing group for metallation. arkat-usa.orgnih.gov

The most common method for N-phenylsulfonylation involves the reaction of an indole with benzenesulfonyl chloride in the presence of a base. nih.govresearchgate.net Common bases used for this purpose include pyridine (B92270) or alkali metal hydroxides or carbonates in a suitable solvent. The procedure is generally robust and provides the N-sulfonylated product in good yield. This straightforward protection step is often the first in a multi-step synthesis involving indole derivatives. nih.gov

Advanced Characterization and Spectroscopic Analysis of Substituted N Phenylsulfonylindoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 2,3-Dimethyl-1-(phenylsulfonyl)indoline in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular framework.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aliphatic protons of the indoline (B122111) ring, the methyl substituents, and the aromatic protons of both the indoline and phenylsulfonyl moieties.

The protons on the saturated five-membered ring (H-2 and H-3) would appear in the upfield region compared to their aromatic indole (B1671886) counterparts. The H-2 proton, being adjacent to the nitrogen atom, would likely resonate as a multiplet or quartet, influenced by coupling to the H-3 proton and the C-2 methyl protons. Similarly, the H-3 proton would appear as a multiplet, coupled to the H-2 proton and the C-3 methyl protons. The methyl groups at the C-2 and C-3 positions are expected to appear as doublets in the aliphatic region (δ 1.0–1.5 ppm) due to coupling with the adjacent methine protons.

The aromatic region of the spectrum would be more complex, containing signals from the four protons on the indoline's benzene (B151609) ring (H-4, H-5, H-6, H-7) and the five protons of the phenylsulfonyl group. The ortho-protons of the phenylsulfonyl group are typically shifted downfield due to the deshielding effect of the sulfonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| C2-CH₃ | ~1.2 - 1.4 | Doublet (d) | Coupled to H-2. |

| C3-CH₃ | ~1.3 - 1.5 | Doublet (d) | Coupled to H-3. |

| H-2 | ~3.5 - 4.0 | Multiplet (m) or Quartet (q) | Coupled to H-3 and C2-CH₃. |

| H-3 | ~3.0 - 3.5 | Multiplet (m) | Coupled to H-2 and C3-CH₃. |

| Indoline Ar-H (H-4, H-5, H-6) | ~6.9 - 7.4 | Multiplets (m) | Complex splitting pattern expected. |

| Indoline Ar-H (H-7) | ~7.5 - 7.8 | Doublet (d) or Multiplet (m) | Deshielded by proximity to the N-sulfonyl group. |

| Phenylsulfonyl Ar-H (meta, para) | ~7.4 - 7.6 | Multiplets (m) | Typical aromatic signals. |

| Phenylsulfonyl Ar-H (ortho) | ~7.8 - 8.0 | Multiplet (m) or Doublet (d) | Deshielded by the adjacent SO₂ group. |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The aliphatic carbons—the two methyl groups and the C-2 and C-3 carbons of the indoline ring—are expected to resonate in the upfield region of the spectrum. The aromatic carbons from both the indoline and phenylsulfonyl rings would appear in the typical downfield region (δ 110–150 ppm). The carbon atoms directly attached to the nitrogen (C-7a) and the sulfonyl group (phenylsulfonyl C-1') would be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | ~15 - 20 |

| C3-CH₃ | ~18 - 23 |

| C-3 | ~40 - 50 |

| C-2 | ~60 - 70 |

| Indoline Ar-C | ~115 - 130 |

| Phenylsulfonyl Ar-C | ~125 - 135 |

| Indoline C-3a, C-7a | ~135 - 150 |

| Phenylsulfonyl C-1' | ~138 - 142 |

Application of Gauge Independent Atomic Orbital (GIAO) Method for Theoretical Chemical Shift Prediction

Computational methods are invaluable for confirming structural assignments from experimental NMR data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors from first principles. q-chem.com This method, often employed within a Density Functional Theory (DFT) framework, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.gov

For a molecule like this compound, the GIAO method would be applied as follows:

The molecule's three-dimensional geometry is first optimized to find its lowest energy conformation.

Using this optimized geometry, the GIAO calculation is performed to compute the absolute magnetic shielding for each nucleus.

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The resulting theoretical spectrum can be directly compared with the experimental spectrum. A strong correlation between the predicted and observed chemical shifts provides powerful evidence for the proposed structure and helps in the unambiguous assignment of complex or overlapping signals.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the sulfonyl group, the aromatic rings, and the aliphatic C-H bonds.

The most prominent features would be the strong, sharp absorption bands corresponding to the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. These intense peaks are diagnostic for the presence of the phenylsulfonyl moiety. Other expected vibrations include C-H stretching from both the aromatic rings (above 3000 cm⁻¹) and the aliphatic methyl and methine groups (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic rings in the 1450–1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| SO₂ Asymmetric Stretch | ~1350 | Strong |

| SO₂ Symmetric Stretch | ~1160 | Strong |

| C-N Stretch | ~1200 - 1300 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The molecular formula of this compound is C₁₆H₁₇NO₂S, giving it a monoisotopic mass of approximately 287.10 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z 287.

The fragmentation of the molecular ion would likely proceed through several key pathways, primarily involving the cleavage of the relatively weak nitrogen-sulfur bond.

Loss of Phenylsulfonyl Radical: A major fragmentation pathway would involve the cleavage of the N-S bond to lose a phenylsulfonyl radical (•SO₂Ph, mass 141), resulting in a fragment ion corresponding to the 2,3-dimethylindoline (B1593380) cation at m/z 146.

Loss of Phenyl Radical: Cleavage of the sulfur-phenyl bond could lead to the loss of a phenyl radical (•C₆H₅, mass 77), generating a fragment at m/z 210.

Loss of SO₂: Another common pathway for sulfonyl compounds is the expulsion of a neutral sulfur dioxide molecule (SO₂, mass 64), which would lead to a fragment ion at m/z 223.

Loss of Methyl Group: Cleavage of a methyl radical (•CH₃, mass 15) from the molecular ion would result in a fragment at m/z 272.

These characteristic fragmentation patterns provide a molecular fingerprint that helps to confirm the connectivity of the atoms within the this compound structure.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of N-phenylsulfonylindoline derivatives, offering precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound, a critical step in confirming its identity.

For this compound, the molecular formula is established as C₁₆H₁₅NO₂S. nih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated mass is then compared with the experimentally determined value from HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). A close correlation between the theoretical and experimental mass, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

While specific HRMS data for this compound is not detailed in readily available literature, the synthesis of this compound has been reported, implying such characterization would have been performed to confirm its structure. mdpi.com For related, more complex indole derivatives, HRMS data is frequently reported to confirm their successful synthesis. For example, a substituted 3H-indole derivative was characterized by HRMS, with the calculated m/z for the [M+H]⁺ ion being 496.2383 and the found value being 496.2392, demonstrating the precision of this technique. mdpi.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₂S |

| Monoisotopic Mass | 285.0823 g/mol |

| Average Mass | 285.36 g/mol |

| Nominal Mass | 285 g/mol |

This interactive table provides the calculated mass values for the specified compound.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise three-dimensional coordinates of each atom in the molecular structure. The crystal structure of 1-Benzenesulfonyl-2,3-dimethyl-1H-indole has been determined, providing a wealth of information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. researchgate.net

The analysis reveals that the phenyl ring of the benzenesulfonyl group is nearly perpendicular to the indole ring system, with a dihedral angle of 86.80 (6)°. researchgate.net This orthogonal orientation is a common feature in many N-phenylsulfonylindole derivatives. nih.gov The bond angles around the sulfur atom show a distorted tetrahedral geometry, a phenomenon attributed to the Thorpe-Ingold effect. researchgate.net

In the crystal lattice, molecules of 1-Benzenesulfonyl-2,3-dimethyl-1H-indole form centrosymmetric dimers through C—H···O hydrogen bonds. researchgate.net Additionally, π–π stacking interactions are observed between the pyrrole (B145914) rings of adjacent molecules, with a centroid-to-centroid distance of 3.594 (2) Å. researchgate.net These non-covalent interactions are crucial in stabilizing the crystal packing.

Table 2: Selected Crystallographic Data for 1-Benzenesulfonyl-2,3-dimethyl-1H-indole

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.329(3) | researchgate.net |

| b (Å) | 16.035(5) | researchgate.net |

| c (Å) | 8.815(3) | researchgate.net |

| β (°) | 102.34(1) | researchgate.net |

| Volume (ų) | 1426.6(8) | researchgate.net |

| Z | 4 | researchgate.net |

This interactive table summarizes key crystallographic parameters for the title compound.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In N-phenylsulfonylindoline systems, the indole nucleus and the phenylsulfonyl group constitute the primary chromophores. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).

Table 3: Expected Electronic Transitions for N-Phenylsulfonylindoline Systems

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Indole Ring | 260-290 nm |

| π → π | Phenyl Ring | 250-270 nm |

This interactive table outlines the generally expected electronic transitions for the constituent chromophores.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For this compound (C₁₆H₁₅NO₂S), the theoretical elemental composition can be readily calculated. In the context of its synthesis, it is standard practice to perform elemental analysis to confirm the identity of the product. mdpi.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 16 | 67.34% |

| Hydrogen | H | 1.008 | 15 | 5.30% |

| Nitrogen | N | 14.007 | 1 | 4.91% |

| Oxygen | O | 15.999 | 2 | 11.21% |

| Sulfur | S | 32.06 | 1 | 11.24% |

This interactive table details the calculated elemental composition of the title compound.

Other Advanced Spectroscopic and Analytical Methods

While HRMS, X-ray crystallography, UV-Vis, and elemental analysis are primary characterization methods, other advanced techniques can provide further insights into the properties of N-phenylsulfonylindoline systems.

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is a technique that detects species with unpaired electrons, such as free radicals. For a diamagnetic molecule like this compound in its ground state, no ESR signal would be expected. However, this technique could be employed to study any radical intermediates that might be formed during its synthesis or subsequent reactions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of a compound and the temperature at which it begins to decompose. For N-phenylsulfonylindoline derivatives, TGA could be used to determine their decomposition temperature and to study the kinetics of their thermal degradation, which can be important for assessing their stability under various conditions.

Molar Conductivity Measurements: This technique is used to measure the conductivity of a solution containing ions. As this compound is a neutral organic molecule and not a metal complex or an ionic salt, molar conductivity measurements are not a relevant characterization method for this compound.

Reactivity and Synthetic Utility of 2,3 Dimethyl 1 Phenylsulfonyl Indoline Derivatives

Reactions at the Indoline (B122111) Core and Substituents

The presence of the phenylsulfonyl group deactivates the benzene (B151609) ring of the indoline core towards electrophilic aromatic substitution due to its electron-withdrawing nature. However, the heterocyclic part of the molecule and the methyl groups offer sites for various functionalization reactions.

While the indoline ring itself is generally less reactive towards electrophiles than the corresponding indole (B1671886), specific positions can be targeted for functionalization under appropriate conditions. A key example of electrophilic functionalization is the halogenation of the methyl groups, particularly when the indoline has been converted to the corresponding indole.

In a synthetic sequence starting from 2,3-dimethylindole (B146702), N-phenylsulfonylation affords 2,3-dimethyl-1-(phenylsulfonyl)indole. nih.gov This intermediate can then undergo bromination. For instance, treatment of 2,3-dimethyl-1-(phenylsulfonyl)indole with N-bromosuccinimide (NBS) can lead to the formation of a dibromide. nih.gov This reaction proceeds via a radical mechanism, where the methyl groups are susceptible to halogenation. organic-chemistry.org

Table 1: Example of Electrophilic Halogenation

| Starting Material | Reagent | Product | Reference |

|---|

This halogenation is a crucial step for further synthetic manipulations, as the resulting bromomethyl groups can be readily converted into other functionalities.

The electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the indoline ring, making it more susceptible to nucleophilic attack at certain positions, although the 2,3-dimethyl substitution presents significant steric hindrance. nih.gov In related N-sulfonylated indole systems, the C3 position is often activated for nucleophilic substitution. nih.govresearchgate.net Arenesulfonyl indoles can act as precursors to vinylogous imine intermediates, which then readily react with nucleophiles. nih.gov

While direct nucleophilic substitution on the saturated indoline ring of 2,3-dimethyl-1-(phenylsulfonyl)indoline is not commonly reported, transformations of the corresponding indole highlight the activating effect of the phenylsulfonyl group. The functionalization of 2,3-disubstituted indoles at the C3 position to create a quaternary center is a synthetically challenging but important transformation. nih.gov

Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl group is not merely a spectator in the reactivity of the molecule; it actively participates in and directs various synthetic transformations. Its ability to be oxidized, reductively cleaved, or act as a leaving group provides a range of synthetic possibilities.

The sulfur atom in the phenylsulfonyl group is in its highest oxidation state (+6), so it cannot be further oxidized. However, if the starting material were a phenylthio-substituted indoline, the sulfide (B99878) could be selectively oxidized. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.gov

The selective oxidation of a sulfide to a sulfoxide (B87167) requires careful control of reaction conditions to prevent over-oxidation to the sulfone. nih.govresearchgate.net

Table 2: General Oxidation of Sulfides

| Substrate | Oxidizing Agent | Product | Selectivity |

|---|---|---|---|

| R-S-R' | H₂O₂ | R-SO-R' | Sulfoxide (controlled conditions) |

While this compound itself does not undergo this reaction at the sulfur atom, this chemistry is highly relevant for analogous compounds where the phenylsulfonyl group is replaced by a phenylthio group.

The phenylsulfonyl group is often employed as a protecting group for the nitrogen atom of indoles and indolines. researchgate.net Its removal, known as reductive desulfonylation, is a key step in many synthetic routes to access the N-H functionality for further reactions. researchgate.netstrath.ac.uk

Several reducing agents can accomplish this transformation. Common methods include the use of dissolving metals, such as sodium amalgam (Na/Hg), or metal hydrides like lithium aluminum hydride (LiAlH₄). strath.ac.ukresearchgate.net Raney nickel has also been reported for the reductive desulfonylation of N-phenylsulfonylindoles. researchgate.net

Table 3: Reagents for Reductive Desulfonylation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Raney Nickel | Varies | N-deprotected indoline/indole | researchgate.net |

| LiAlH₄/MeLi·LiBr | Boiling THF | N-deprotected indoline/indole | researchgate.net |

This deprotection strategy allows for the introduction of various substituents on the nitrogen atom after the desired modifications have been made to other parts of the molecule.

In certain contexts, particularly in arenesulfonyl indoles, the phenylsulfonyl group can function as an effective leaving group. nih.gov This facilitates addition-elimination reactions, typically under basic conditions, to generate a reactive alkylideneindolenine intermediate. nih.gov This intermediate is a vinylogous imine that readily undergoes nucleophilic attack at the C3 position. nih.gov

This reactivity allows for the introduction of a wide variety of nucleophiles at the C3 position of the indole ring system. The stability of the starting arylsulfonyl-containing compound and the mild reaction conditions contribute to the synthetic utility of this approach. nih.gov Although this mechanism is more characteristic of the indole oxidation state, it underscores the versatility of the phenylsulfonyl group in influencing the reactivity of the heterocyclic core.

Generation and Reactions of Transient Intermediates

The reactivity of this compound and its derivatives is significantly expanded by their capacity to form highly reactive, transient intermediates. These fleeting species serve as powerful synthons in the construction of complex molecular architectures, enabling synthetic transformations that would be otherwise challenging. The strategic generation and subsequent in-situ reaction of these intermediates are pivotal in their synthetic utility. Key examples include the formation of indole-2,3-quinodimethanes for cycloaddition reactions and the generation of organometallic species for nucleophilic additions.

Formation and Trapping of Indole-2,3-quinodimethanes for Annulation Reactions

Indole-2,3-quinodimethanes are highly reactive ortho-quinodimethane analogues of the indole ring system. Their transient nature makes them excellent candidates for [4+2] cycloaddition (Diels-Alder) reactions to construct carbazole (B46965) frameworks and other fused polycyclic systems. researchgate.net A viable pathway to generate these intermediates starts from 2,3-dimethyl-1-(phenylsulfonyl)indole, the oxidized counterpart of the title compound.

The synthesis of the necessary precursor, 2,3-dimethyl-1-(phenylsulfonyl)indole (19), is achieved by the N-phenylsulfonylation of commercially available 2,3-dimethylindole (18). mdpi.com Subsequent radical bromination of both methyl groups using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide yields the key intermediate, 2,3-bis(bromomethyl)-1-(phenylsulfonyl)indole (20). mdpi.com This dibromide is then converted into a stable precursor, a 1,2,3,4-tetrahydropyrrolo[3,4-b]indole (B7904549) derivative (22), through reaction with an amine followed by deprotection. mdpi.comresearchgate.net

The crucial step is the generation of the indole-2,3-quinodimethane intermediate (17) from the tetrahydropyrrolo[3,4-b]indole salt (22). researchgate.net This is typically achieved through a deamination process. mdpi.comresearchgate.net The highly reactive quinodimethane, once formed, is immediately trapped in situ by a dienophile. If no trapping agent is present, the intermediate can dimerize. researchgate.net This strategy provides a powerful method for annulation, leading to the rapid construction of functionalized tetrahydrocarbazoles. researchgate.netnih.gov

Table 1: Synthesis of Indole-2,3-quinodimethane Precursor

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2,3-Dimethylindole (18) | Benzenesulfonyl chloride, KH, THF | 2,3-Dimethyl-1-(phenylsulfonyl)indole (19) | Not specified | mdpi.com |

| 2 | Compound (19) | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2,3-Bis(bromomethyl)-1-(phenylsulfonyl)indole (20) | High Yield | mdpi.com |

| 3 | Compound (20) | Benzylamine | 2-Benzyl-1,3-dimethyl-4-(phenylsulfonyl)-1,2,3,8-tetrahydropyrrolo[3,4-b]indole (21) | 62% | mdpi.com |

Reactions of Organometallic Indoline Species (e.g., Lithiated Intermediates)

The phenylsulfonyl group on the indoline nitrogen plays a crucial role in activating the heterocyclic ring for organometallic reactions. It serves as an effective electron-withdrawing group, increasing the acidity of adjacent protons. For N-(phenylsulfonyl)indoles, the proton at the C-2 position is particularly acidic and can be abstracted by strong bases, such as organolithium reagents (e.g., sec-BuLi or LDA), to form a lithiated intermediate. mdpi.com

This C-2 lithiated species acts as a potent nucleophile, capable of reacting with a variety of electrophiles. However, the reactivity is highly dependent on steric factors. In the case of 2,3-disubstituted indoles, such as the 2,3-dimethyl derivative, steric hindrance from the C-3 substituent can significantly impede the approach of the base to the C-2 proton and subsequent reactions of the resulting organometallic species. mdpi.com For instance, attempts to lithiate C-3 substituted 1-(phenylsulfonyl)indoles at the C-2 position have been shown to fail or proceed with very low yields, likely due to the steric bulk of the C-3 group hindering the deprotonation step. mdpi.com This suggests that direct C-2 functionalization of 2,3-dimethyl-1-(phenylsulfonyl)indole via lithiation would be challenging. Alternative strategies, such as functionalization prior to the introduction of the C-3 methyl group, may be necessary to overcome this steric limitation.

Strategic Applications in Complex Heterocycle Synthesis

The functionalized indoline scaffold provided by this compound and its derivatives is a valuable starting point for the synthesis of more complex heterocyclic systems. Its inherent reactivity allows for the construction of various fused and spirocyclic structures, which are prevalent in pharmacologically active compounds.

Construction of Fused Ring Systems (e.g., Pyrroloindoles, Carbazolones)

The synthesis of fused ring systems is a direct application of the reactive intermediates discussed previously. As noted in section 5.3.1, the generation and trapping of indole-2,3-quinodimethanes derived from 2,3-dimethyl-1-(phenylsulfonyl)indole is a primary strategy for constructing the carbazole ring system. researchgate.netresearchgate.net

Another important class of fused heterocycles accessible from N-sulfonyl indole precursors are pyrroloindoles. The Barton-Zard pyrrole (B145914) synthesis offers a one-step method to construct a pyrrole ring fused to the indole core. nih.gov This reaction typically involves the condensation of a nitro-indole with an isocyanide derivative in the presence of a base. For example, 3-nitro-1-(phenylsulfonyl)indole reacts with tosylmethyl isocyanide and DBU to afford a pyrrolo[2,3-b]indole. nih.gov This established methodology highlights a potential pathway for transforming derivatives of 2,3-dimethyl-1-(phenylsulfonyl)indole into more complex, linearly fused pyrroloindole structures. nih.govresearchgate.net

Furthermore, the indoline core can be used to build isomeric pyrroloisatins. This can be achieved by introducing functional groups onto the benzene ring of the indoline, such as an amino group, which can then be used to build the fused pyrrole ring under Sandmeyer-type reaction conditions. researchgate.net

Synthesis of Pyrrolidine (B122466) and Pyrrolizine Derivatives from Indoline Precursors

The indoline scaffold is an excellent precursor for synthesizing spirocyclic systems containing pyrrolidine and pyrrolizine rings. These syntheses often capitalize on the reactivity of the C-3 position of the indoline ring, typically after its oxidation to an isatin (B1672199) or a related derivative.

A prominent method for accessing these structures is through [3+2] cycloaddition reactions using azomethine ylides. mdpi.com An azomethine ylide can be generated in situ from the condensation of an isatin derivative with a secondary amino acid, such as sarcosine (B1681465) (for pyrrolidines) or L-proline (for pyrrolizines). mdpi.comnih.gov The resulting 1,3-dipole then reacts with a dipolarophile (an electron-deficient alkene) to furnish the spiro-fused heterocyclic system.

This approach has been successfully employed to synthesize spiro[indoline-3,2′-pyrrolidines] and spiro[indoline-3,3′-pyrrolizines]. mdpi.comnih.govmdpi.com The reaction proceeds with high regio- and stereospecificity, providing a powerful tool for generating molecular complexity from readily available starting materials. nih.gov Although these examples start from isatins, they establish a clear synthetic precedent for the elaboration of the this compound core into complex spiro-pyrrolidine and -pyrrolizine derivatives.

Table 2: Summary of Synthetic Applications

| Target Heterocycle | Synthetic Strategy | Key Intermediate/Reaction | Precursor Type | Reference |

|---|---|---|---|---|

| Tetrahydrocarbazoles | Annulation | Indole-2,3-quinodimethane / [4+2] Cycloaddition | 2,3-Bis(bromomethyl)-1-(phenylsulfonyl)indole | mdpi.comresearchgate.net |

| Pyrrolo[2,3-b]indoles | Fused Ring Construction | Barton-Zard Pyrrole Synthesis | 3-Nitro-1-(phenylsulfonyl)indole | nih.gov |

| Spiro[indoline-pyrrolizines] | Spirocycle Synthesis | Azomethine Ylide / [3+2] Cycloaddition | Isatin (oxidized indoline) | nih.govresearchgate.net |

Q & A

Basic: What synthetic methodologies are effective for preparing 2,3-Dimethyl-1-(phenylsulfonyl)indoline?

Answer:

The synthesis of 2,3-disubstituted indolines often employs catalytic strategies or photochemical reactions. Key approaches include:

- CuH-Catalyzed Asymmetric Synthesis : Ascic and Buchwald (2015) demonstrated high diastereo- and enantioselective synthesis of 2,3-disubstituted indolines using CuH catalysis, applicable to phenylsulfonyl derivatives via sulfonyl azide precursors .

- Photochemical Radical Cyclization : UV-induced [3+2] radical cyclization between styrene and aryl iodides (e.g., 2-iodo-N-methylaniline) provides a green chemistry route to indoline derivatives, as shown in NSFC-funded research .

Considerations : Optimize reaction conditions (solvent, catalyst loading) to suppress side products like over-alkylation.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FT-IR and XRD : Essential for confirming functional groups (e.g., sulfonyl group at ~1350 cm⁻¹) and crystallinity. For example, XRD resolved the dihedral angle between the indoline core and phenylsulfonyl group in related analogs .

- UV-vis Spectroscopy : Experimental spectra in chloroform show absorption bands at ~550–560 nm (broad) for indoline derivatives, while computational methods (e.g., TD-DFT) predict peaks at 415–577 nm, requiring solvent-effect corrections .

Table 1 : Theoretical vs. Experimental UV-vis Peaks (Indoline Derivatives)

| Condition | Theoretical λ (nm) | Experimental λ (nm) | Shift |

|---|---|---|---|

| Vacuum | 415, 523 | N/A | - |

| Chloroform | 435, 577 | 288, 338, 370, 550–600 | ~10–20 nm |

Advanced: How can computational modeling resolve discrepancies in electronic spectra?

Answer:

Discrepancies between theoretical and experimental UV-vis data (e.g., peak intensity mismatches) arise from solvent effects and basis set limitations. Methodological solutions include:

- Solvent Modeling : Use the polarizable continuum model (PCM) to simulate chloroform environments, reducing shifts (e.g., correcting vacuum-to-solution red shifts from 523 nm to 577 nm) .

- Basis Set Optimization : Advanced sets like 6-311G(d,p) improve accuracy in geometrical parameter calculations and vibrational spectra .

Advanced: What strategies enhance the synergistic effects of indoline derivatives in dye-sensitized solar cells (DSSCs)?

Answer:

- Dye Combination : Co-sensitization with natural dyes (e.g., crocetin) broadens absorption ranges. A 2019 study combined indoline D205 with crocetin, achieving a hybrid spectrum covering 400–600 nm via Förster resonance energy transfer (FRET) .

- Molecular Design : Computational optimization of dye alignment on TiO₂ surfaces improves electron injection efficiency. Geometrical parameters (e.g., dihedral angles) are critical for minimizing recombination .

Advanced: How do structural modifications (e.g., sulfonyl groups) impact pharmacological activity?

Answer:

- Sulfonyl Group Effects : The phenylsulfonyl moiety enhances metabolic stability and binding affinity to targets like kinases. In antitumor hybrids, sulfonyl indolines showed improved cytotoxicity (IC₅₀ < 1 µM) compared to non-sulfonylated analogs .

- Mechanistic Insights : Molecular docking studies (e.g., using AutoDock Vina) reveal sulfonyl-oxygen interactions with catalytic lysine residues in target enzymes .

Contradiction Handling: How to address conflicting data in synthetic yields or spectroscopic results?

Answer:

- Reproducibility Checks : Ensure consistent purity of precursors (e.g., >95% indoline derivatives via HPLC ).

- Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities in diastereomeric mixtures .

- Peer Validation : Cross-reference computational predictions (e.g., Gaussian-calculated IR spectra) with experimental data to identify artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.